3-(Trifluoromethyl)quinoline

Catalog No.
S730823
CAS No.
25199-76-2
M.F
C10H6F3N
M. Wt
197.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)quinoline

CAS Number

25199-76-2

Product Name

3-(Trifluoromethyl)quinoline

IUPAC Name

3-(trifluoromethyl)quinoline

Molecular Formula

C10H6F3N

Molecular Weight

197.16 g/mol

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H

InChI Key

GNURDPNECHIYFK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F

3-(Trifluoromethyl)quinoline (CAS: 25199-76-2) is a premium fluorinated heterocyclic building block characterized by a strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group precisely positioned at the C3 carbon of the quinoline core. In industrial and pharmaceutical procurement, this compound is selected primarily for its unique electronic and steric profile, which profoundly deactivates the pyridine ring, lowers the basicity of the quinoline nitrogen, and provides a metabolically robust scaffold. It serves as a critical starting material and cross-coupling precursor for the synthesis of advanced active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MGL) modulators and transcription activating protein (CBP/P300) inhibitors, where standard quinoline derivatives fail to meet pharmacokinetic or regioselective synthesis requirements [REFS-1, REFS-2].

Procurement substitution with unsubstituted quinoline, 3-methylquinoline, or alternative isomers like 2-(trifluoromethyl)quinoline inevitably leads to synthesis failures or compromised downstream performance. Unsubstituted quinoline and 3-methylquinoline possess significantly higher nitrogen basicity, leading to off-target protonation at physiological pH and increased hERG liability in drug development [1]. Furthermore, the C3 position in unsubstituted quinolines is a well-documented metabolic soft spot highly susceptible to rapid cytochrome P450-mediated oxidation, drastically reducing in vivo half-life. Attempting to use isomers like 2-(trifluoromethyl)quinoline alters the electronic distribution of the heteroaromatic ring, rendering the molecule susceptible to unwanted nucleophilic attacks and completely disrupting the predictable electrophilic aromatic substitution (e.g., selective 5- or 8-bromination) required to build complex cross-coupled architectures [2].

Regioselective Carbocyclic Halogenation for Cross-Coupling

For buyers procuring precursors for Suzuki or Buchwald cross-coupling, the regioselectivity of halogenation is paramount. The 3-CF3 group strongly deactivates the heteroaromatic ring and completely blocks the C3 position. When subjected to bromination (NBS/H2SO4 at 50°C), 3-(Trifluoromethyl)quinoline directs electrophilic attack exclusively to the carbocyclic ring, yielding highly valuable intermediates like 5-bromo-3-(trifluoromethyl)quinoline (~37% yield) and 8-bromo isomers without heteroaromatic contamination [1]. Unsubstituted quinoline yields complex, difficult-to-separate mixtures of 3-, 5-, and 8-bromo derivatives.

Evidence DimensionRegioselectivity and yield of target bromo-intermediates
Target Compound DataExclusive carbocyclic bromination (~37% isolated yield for 5-bromo isomer); 0% C3-bromination.
Comparator Or BaselineUnsubstituted Quinoline (Yields mixed 3-, 5-, and 8-bromo isomers requiring extensive chromatography).
Quantified Difference100% blockade of C3-halogenation and elimination of heteroaromatic substitution side-products.
ConditionsN-Bromosuccinimide (NBS) in concentrated H2SO4 at 50°C.

Eliminates costly and time-consuming chromatographic separations during the scale-up of complex API building blocks.

Inductive Suppression of Nitrogen Basicity (pKa)

The strong electron-withdrawing inductive effect of the -CF3 group drastically alters the physicochemical profile of the quinoline core. 3-(Trifluoromethyl)quinoline exhibits a significantly suppressed nitrogen basicity (estimated pKa < 3.0) compared to unsubstituted quinoline (pKa ~4.9) and 3-methylquinoline (pKa ~5.7) [1]. This reduction ensures that downstream derivatives remain predominantly unprotonated at physiological pH (7.4).

Evidence DimensionConjugate acid pKa of the quinoline nitrogen
Target Compound DatapKa < 3.0
Comparator Or BaselineUnsubstituted Quinoline (pKa ~4.9)
Quantified DifferenceReduction of >1.9 pKa units.
ConditionsAqueous extrapolation / physiological pH (7.4) modeling.

Prevents unwanted ionization in biological environments, directly improving passive membrane permeability and reducing basicity-driven off-target toxicities.

Metabolic Soft-Spot Blockade at the C3 Position

In drug design, the C3 position of the quinoline ring is a notorious metabolic soft spot, rapidly oxidized by hepatic Cytochrome P450 enzymes to form 3-hydroxyquinolines. Procuring 3-(Trifluoromethyl)quinoline directly solves this liability. The robust C-CF3 bond provides near 100% resistance to C3-hydroxylation, significantly extending the in vivo half-life of downstream compounds compared to unsubstituted or 3-methyl substituted baselines [1].

Evidence DimensionCYP450-mediated C3-oxidation rate
Target Compound DataNear 0% C3-hydroxylation.
Comparator Or BaselineUnsubstituted Quinoline (Rapid primary clearance via C3-hydroxylation).
Quantified DifferenceComplete blockade of the primary C3 metabolic clearance pathway.
ConditionsHepatic microsome stability assays.

Procuring this specific scaffold prevents late-stage pharmacokinetic failures by structurally eliminating a primary metabolic vulnerability from the outset.

Enhanced Lipophilicity for Hydrophobic Target Engagement

The trifluoromethyl group is one of the most lipophilic functional groups available for aromatic substitution. Substituting the C3 position with a -CF3 group adds approximately +0.88 to +1.0 units to the overall LogP of the scaffold, compared to a mere +0.5 units for a methyl group [1]. This quantitative increase in lipophilicity is critical for driving binding affinity in deep, hydrophobic protein pockets.

Evidence DimensionSubstituent contribution to LogP (ΔLogP)
Target Compound DataΔLogP ≈ +0.88 to +1.0
Comparator Or Baseline3-Methylquinoline (ΔLogP ≈ +0.5) / Unsubstituted Quinoline (ΔLogP = 0)
Quantified DifferenceIncrease of ~0.4 to 0.5 LogP units over methyl substitution; ~1.0 unit over hydrogen.
ConditionsStandard octanol-water partition coefficient models.

Ensures the synthesized material possesses the necessary lipophilic ligand efficiency (LLE) to engage challenging CNS and oncology targets.

Synthesis of Monoacylglycerol Lipase (MGL) Modulators

This compound is the exact precursor of choice for synthesizing advanced MGL modulators. Its suppressed basicity and high lipophilicity are strictly required to achieve the necessary blood-brain barrier penetration, while the C3-CF3 group prevents rapid metabolic degradation in the CNS, ensuring sustained efficacy in anti-inflammatory and anxiolytic models [1].

Development of Transcription Activating Protein (CBP/P300) Inhibitors

In the oncology pipeline, 3-(Trifluoromethyl)quinoline is procured to synthesize imidazopiperazine-based inhibitors of CBP/P300. The ability to cleanly brominate this scaffold at the 5-position allows chemists to perform high-yield Buchwald and Suzuki cross-couplings, rapidly assembling the complex multi-ring architectures required to target these critical epigenetic regulators [2].

Manufacture of Metabolically Stable Agrochemicals

Beyond pharmaceuticals, industrial buyers procure this scaffold for next-generation crop protection agents. The complete blockade of C3-oxidation ensures that fungicidal or herbicidal derivatives remain stable against environmental and enzymatic degradation in the field, outperforming standard quinoline-based formulations.

XLogP3

3

Wikipedia

3-(Trifluoromethyl)quinoline

Dates

Last modified: 08-15-2023

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